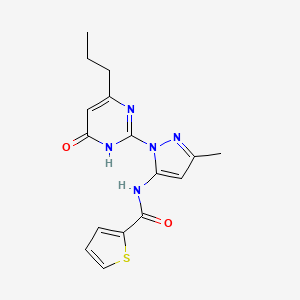
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores the biological activities associated with this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The compound features a thiophene moiety linked to a carboxamide group, which is known to enhance biological activity through various mechanisms. The presence of the pyrazole and pyrimidine rings further contributes to its pharmacological profile.
Anticancer Activity
Research indicates that thiophene derivatives exhibit notable anticancer properties. A study synthesized various thiophene carboxamide derivatives and assessed their biological activities against cancer cell lines. Among these, compounds similar to this compound demonstrated promising results against Hep3B liver cancer cells, with IC50 values indicating potent antiproliferative effects .
The proposed mechanism involves the disruption of microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent. The interaction of these compounds with tubulin prevents cancer cell proliferation by inducing cell cycle arrest and apoptosis .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX activity, these compounds can reduce the synthesis of pro-inflammatory prostaglandins .
Antioxidant Activity
The antioxidant potential of thiophene-containing compounds has been evaluated using various assays. For instance, certain derivatives exhibited significant scavenging activity against reactive oxygen species (ROS), contributing to their overall pharmacological profile . The antioxidant activity is critical in mitigating oxidative stress-related cellular damage, which is often implicated in cancer progression.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the effectiveness of thiophene derivatives in various biological assays:
- Antiproliferative Studies : In vitro studies demonstrated that thiophene carboxamide derivatives significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies .
- Molecular Docking Studies : Computational analyses suggested strong binding affinities between these compounds and key biological targets such as EGFR tyrosine kinase, further supporting their potential as anticancer agents .
- Mechanistic Insights : Research utilizing caspase activation assays confirmed that certain derivatives induce apoptosis through mitochondrial pathways, showcasing their complex interaction with cellular machinery .
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-5-11-9-14(22)19-16(17-11)21-13(8-10(2)20-21)18-15(23)12-6-4-7-24-12/h4,6-9H,3,5H2,1-2H3,(H,18,23)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELZNDPSKGHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














